molecular formula C22H20FN7O B2393538 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 920347-67-7

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No. B2393538
CAS RN: 920347-67-7
M. Wt: 417.448
InChI Key: OOYWOCVRECRERF-UHFFFAOYSA-N
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Description

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C22H20FN7O and its molecular weight is 417.448. The purity is usually 95%.
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Scientific Research Applications

Syntheses and Antagonist Activity

A study focused on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group. Among these, a specific compound exhibited significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. This highlights the potential of certain structural components in developing 5-HT2 antagonists (Watanabe et al., 1992).

Antimicrobial Activities

Another study synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities. Some compounds displayed good or moderate activities against tested microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis of Naphtofuran Moiety Containing Compounds

Research into the synthesis of naphtho[2,1-b]furan-2-yl) derivatives, including triazolopyrimidines and pyrazolopyrimidines, was conducted to explore new chemical entities. The structural diversity in these syntheses illustrates the versatility of such compounds for various applications (Abdelhamid et al., 2012).

Sodium Channel Blocker and Anticonvulsant Agents

A series of triazinyl and pyrrolidinyl methanone derivatives were synthesized and evaluated for their anticonvulsant activities. One compound showed potent activity with a high protective index, indicating its potential as a sodium channel blocker and anticonvulsant agent (Malik & Khan, 2014).

Fluorescent Logic Gates

Compounds designed as fluorescent logic gates based on a naphthalimide fluorophore, piperazine receptor, and various aryl groups demonstrated solvent-polarity reconfigurable logic. This innovation has implications for cellular membrane and protein interface studies (Gauci & Magri, 2022).

Molecular Structure and Synthesis Techniques

The molecular structure of a benzylmercapto-triazolo-triazinone derivative was elucidated, contributing to the understanding of such compounds' chemical properties and potential applications (Hwang et al., 2006).

properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O/c23-18-8-6-17(7-9-18)22(31)29-12-10-28(11-13-29)20-19-21(25-15-24-20)30(27-26-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYWOCVRECRERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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